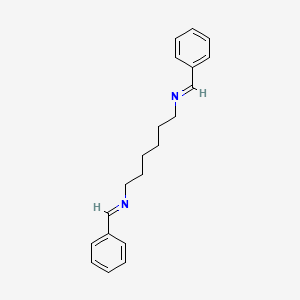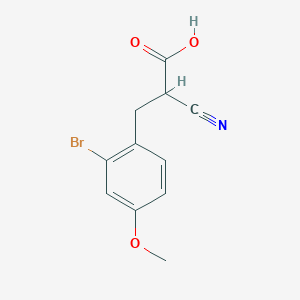
8-(Tributylammonium)octyl Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Tributylammonium)octyl Bromide is a chemical compound with the molecular formula C20H43Br2N and a molecular weight of 457.37 g/mol . This compound is primarily used in proteomics research and is known for its solubility in various organic solvents such as acetone, DMF, chloroform, dichloromethane, and methanol . It is typically stored at -20°C to maintain its stability .
Métodos De Preparación
The synthesis of 8-(Tributylammonium)octyl Bromide involves the alkylation of tributylamine with an appropriate alkyl halide. The reaction conditions typically include the use of a solvent such as acetone or DMF and may require heating to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
8-(Tributylammonium)octyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions, and conditions may involve solvents like methanol or dichloromethane.
Major Products: The major products formed depend on the specific nucleophile used in the substitution reactions.
Aplicaciones Científicas De Investigación
8-(Tributylammonium)octyl Bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While direct medical applications are limited, its role in biochemical research can contribute to medical advancements.
Mecanismo De Acción
The mechanism of action of 8-(Tributylammonium)octyl Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of transition states during chemical reactions .
Comparación Con Compuestos Similares
8-(Tributylammonium)octyl Bromide can be compared with other quaternary ammonium salts such as:
Tetrabutylammonium Bromide: Similar in structure but with four butyl groups instead of three butyl and one octyl group.
Tetraethylammonium Bromide: Contains four ethyl groups and is used in similar applications but with different solubility and reactivity profiles.
Tetramethylammonium Bromide: Contains four methyl groups and is used in various chemical reactions but with distinct physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which provides distinct solubility and reactivity characteristics, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C20H43Br2N |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
8-bromooctyl(tributyl)azanium;bromide |
InChI |
InChI=1S/C20H43BrN.BrH/c1-4-7-17-22(18-8-5-2,19-9-6-3)20-15-13-11-10-12-14-16-21;/h4-20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HMUCAMIKARQSEG-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCCCCCCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)







